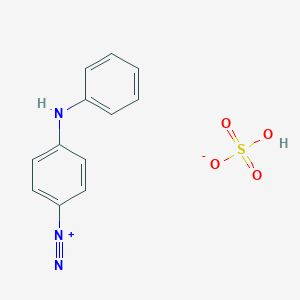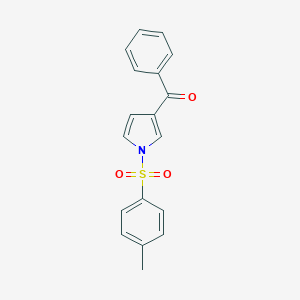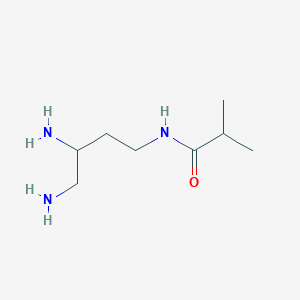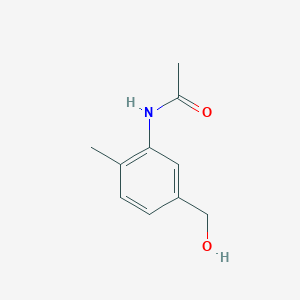
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide
Vue d'ensemble
Description
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HMPA is a white crystalline powder that is soluble in water and organic solvents. It has been used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of HMPA is not fully understood. However, it is believed that HMPA acts as a hydrogen-bonding catalyst, which enhances the reactivity of certain chemical reactions. HMPA is also known to form stable complexes with metal ions, which can be useful in catalysis and separation of metal ions.
Effets Biochimiques Et Physiologiques
HMPA has been shown to have some biochemical and physiological effects. It has been reported to enhance the solubility and bioavailability of certain drugs, which can improve their effectiveness. HMPA has also been shown to have antifungal and antibacterial properties, which can be useful in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMPA in lab experiments is its ability to enhance the reactivity of certain chemical reactions. It is also a relatively safe and easy-to-use reagent. However, HMPA has some limitations, including its potential toxicity and its ability to interfere with certain analytical techniques, such as mass spectrometry.
Orientations Futures
There are several future directions for the use of HMPA in scientific research. One area of interest is the development of new catalytic systems using HMPA as a complexing agent. HMPA can also be used in the development of new drugs, particularly those that target fungal and bacterial infections. Additionally, HMPA can be used in the development of new analytical techniques for the detection of metal ions and other compounds.
Conclusion
In conclusion, HMPA is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology. While there are some limitations to its use, HMPA has several advantages and has the potential to be used in the development of new drugs and analytical techniques.
Applications De Recherche Scientifique
HMPA has been widely used in scientific research as a reagent and solvent. It is commonly used as a complexing agent for metal ions and as a hydrogen-bonding catalyst in organic synthesis. HMPA is also used as a cosolvent in NMR spectroscopy and as a cryoprotectant in biological samples.
Propriétés
Numéro CAS |
127506-02-9 |
|---|---|
Nom du produit |
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[5-(hydroxymethyl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-5,12H,6H2,1-2H3,(H,11,13) |
Clé InChI |
BASDRDUBUMSFHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CO)NC(=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)CO)NC(=O)C |
Synonymes |
N-(5-(HYDROXYMETHYL)-2-METHYLPHENYL)ACETAMIDE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)
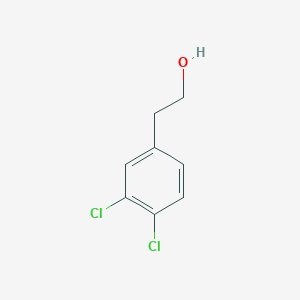

![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)
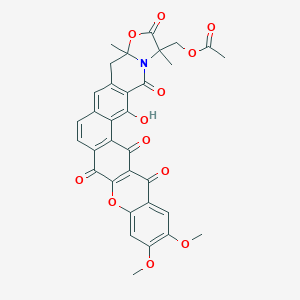
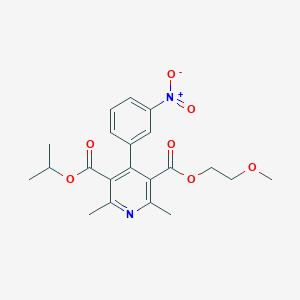
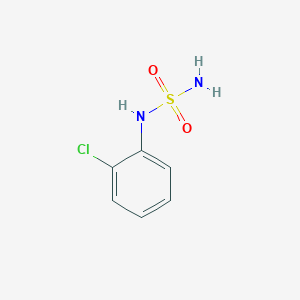
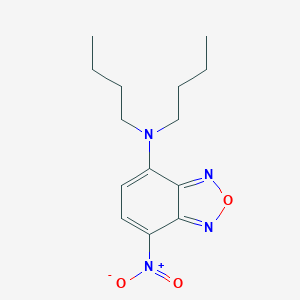
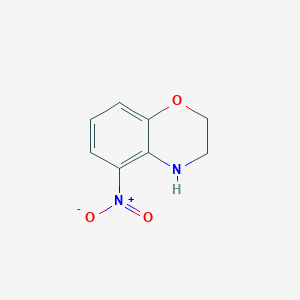
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
